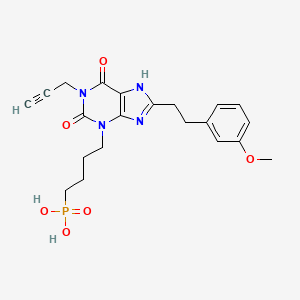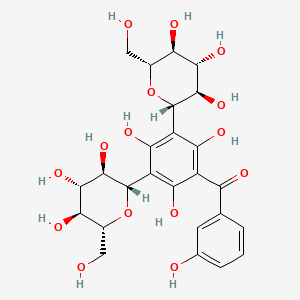
Tenuiphenone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tenuiphenone B can be synthesized through various chemical reactions involving benzophenone derivatives. the primary method of obtaining this compound is through the extraction from the roots of Polygala tenuifolia using ethanol . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Polygala tenuifolia roots. The process includes:
- Harvesting the roots of Polygala tenuifolia.
- Drying and grinding the roots into a fine powder.
- Extracting the compound using ethanol.
- Purifying the extract through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Tenuiphenone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Substitution: Can produce halogenated derivatives or other substituted benzophenones.
Scientific Research Applications
Tenuiphenone B has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel compounds: This compound serves as a precursor for the synthesis of various benzophenone derivatives with potential pharmacological activities.
Biology
Anti-inflammatory studies: Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.
Medicine
Potential therapeutic agent: Due to its anti-inflammatory properties, this compound is being investigated as a potential therapeutic agent for inflammatory diseases.
Industry
Pharmaceutical applications: This compound is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of Tenuiphenone B involves the inhibition of key enzymes and pathways associated with inflammation. Specifically, this compound downregulates the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced macrophages . Additionally, it diminishes the relative mRNA expression levels of iNOS, PGE2, and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Molecular docking studies have shown that this compound has strong binding affinities with iNOS and COX-2, further supporting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tenuiphenone A: Another benzophenone derivative isolated from Polygala tenuifolia with similar anti-inflammatory properties.
Tenuiphenone C: A structurally related compound with potential pharmacological activities.
Tenuiphenone D: Another derivative with unique chemical properties and biological activities.
Uniqueness of Tenuiphenone B
This compound stands out due to its potent anti-inflammatory effects and its ability to inhibit multiple proinflammatory mediators. Its strong binding affinities with iNOS and COX-2 make it a promising candidate for the development of anti-inflammatory drugs .
Properties
Molecular Formula |
C25H30O15 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1 |
InChI Key |
ACDGKRITKJCDLI-QUVGRWIJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
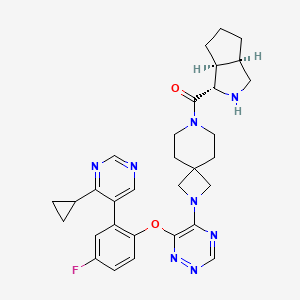
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
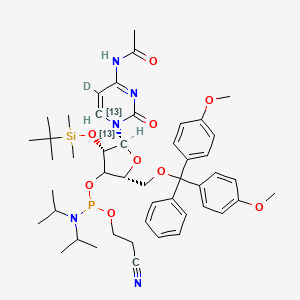

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

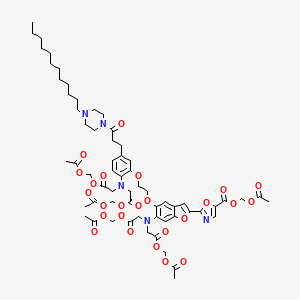
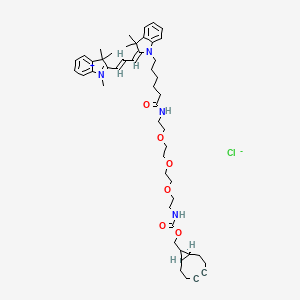
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
